

Spectroscopic Analysis of 4-Formyl-3-hydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Formyl-3-hydroxybenzoic acid** ($C_8H_6O_4$, Molar Mass: 166.13 g/mol). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of **4-Formyl-3-hydroxybenzoic acid** in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Formyl-3-hydroxybenzoic acid**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~10.0 - 10.5	Singlet	1H	Aldehyde proton (-CHO)
~9.8 - 10.2	Singlet (broad)	1H	Phenolic hydroxyl proton (-OH)
~8.0 - 8.2	Doublet	1H	Aromatic proton (H-5)
~7.8 - 8.0	Doublet of doublets	1H	Aromatic proton (H-6)
~7.2 - 7.4	Doublet	1H	Aromatic proton (H-2)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~190 - 195	Aldehyde carbon (-CHO)
~165 - 170	Carboxylic acid carbon (-COOH)
~160 - 165	Aromatic carbon (C-3)
~135 - 140	Aromatic carbon (C-1)
~130 - 135	Aromatic carbon (C-5)
~125 - 130	Aromatic carbon (C-6)
~120 - 125	Aromatic carbon (C-4)
~115 - 120	Aromatic carbon (C-2)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Strong, Broad	O-H stretch (Carboxylic acid)
~3200	Medium, Broad	O-H stretch (Phenol)
~1700	Strong	C=O stretch (Carboxylic acid)
~1680	Strong	C=O stretch (Aldehyde)
1600 - 1450	Medium to Strong	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch (Phenol)
~1200	Medium	C-O stretch (Carboxylic acid)
~900 - 650	Medium to Strong	C-H bend (Aromatic)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Possible Fragment
166	High	[M] ⁺ (Molecular Ion)
149	Medium	[M - OH] ⁺
138	Medium	[M - CO] ⁺
121	High	[M - COOH] ⁺
93	Medium	[C ₆ H ₅ O] ⁺
65	Medium	[C ₅ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid aromatic compound such as **4-Formyl-3-hydroxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of dry **4-Formyl-3-hydroxybenzoic acid**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
 - Transfer the solution to a 5 mm NMR tube.
 - If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence (e.g., zg30).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 scans.
 - Spectral Width: 0-16 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher (corresponding to the ^1H frequency).
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more scans, depending on sample concentration.
- Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ^1H and δ 39.52 for ^{13}C) or the internal standard (TMS at δ 0.00).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small amount of the solid **4-Formyl-3-hydroxybenzoic acid** powder directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

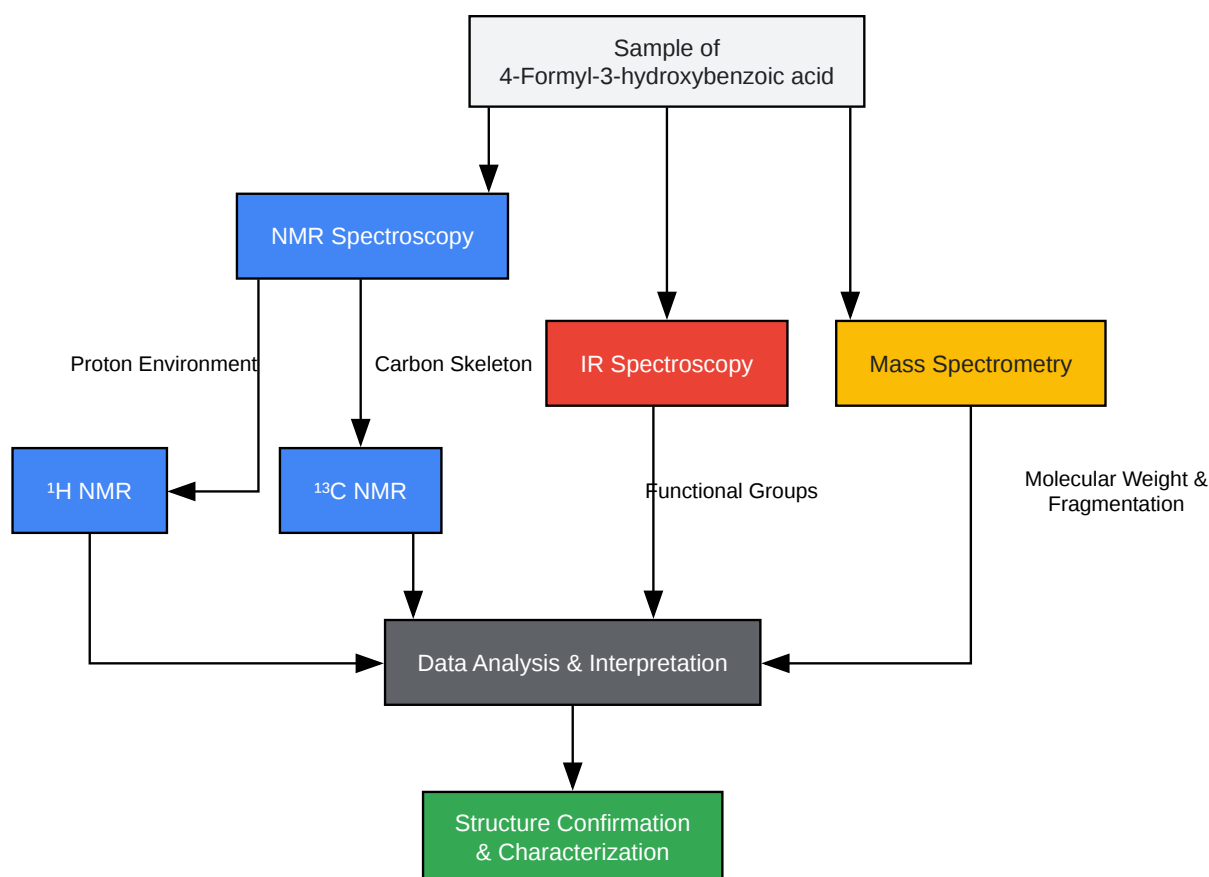
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for gas chromatography-mass spectrometry (GC-MS) analysis.
 - For direct insertion, the sample is heated to induce volatilization into the ion source.
- Instrument Parameters:
 - Ionization Method: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 50-500.
 - Ion Source Temperature: 200-250 °C.
- Data Processing:

- The software will generate a mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).
- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like **4-Formyl-3-hydroxybenzoic acid**.



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Caption: Workflow for the spectroscopic analysis of **4-Formyl-3-hydroxybenzoic acid**.

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